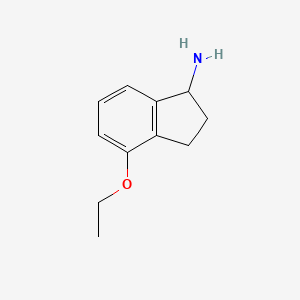

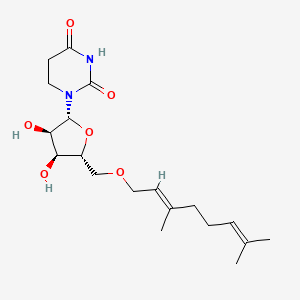

![molecular formula C8H8IN B1651334 3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 1259223-96-5](/img/structure/B1651334.png)

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Overview

Description

“3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the molecular formula C8H8IN . It has an average mass of 245.060 Da and a monoisotopic mass of 244.970139 Da .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, boiling point of 274.2±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.2±3.0 kJ/mol, flash point of 119.7±27.3 °C, and index of refraction of 1.660 .Scientific Research Applications

Synthesis and Application in Pharmaceutical Research

3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine and related compounds are primarily utilized in the pharmaceutical research sector. They serve as key intermediates in the synthesis of various pharmaceuticals, including fourth-generation Cefpirome. The compound is involved in the development of bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. The practical synthesis methods for 6,7-dihydro-5H-cyclopenta[b]pyridine, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, highlight its versatility, with the acrolein route offering promising yields up to 87.4%, underscoring its potential for further development in pharmaceutical applications (Fu Chun, 2007).

Role in Organic Synthesis and Material Science

In organic chemistry and material science, iodo-substituted derivatives like this compound are synthesized for their applications in creating complex molecular structures. These compounds are prepared via iodocyclization of alkynyl benzylic alcohols or pyridines, showcasing the compound's utility in generating a variety of functional materials with potential applications in conducting polymers and semiconductors. The development of environmentally friendly methodologies for synthesizing these compounds, such as microwave-assisted cyclocondensation reactions, emphasizes the move towards greener chemical processes (R. Mancuso et al., 2010).

Advancements in Heterocyclic Chemistry

The synthesis of heterocyclic compounds, which are crucial in developing drugs and agrochemicals, heavily relies on intermediates like this compound. Techniques involving iodine-mediated cyclization processes have been developed to create highly functionalized heterocycles, demonstrating the compound's critical role in expanding the toolkit for synthetic organic chemistry. These advancements not only provide new pathways for creating biologically active molecules but also contribute to the fundamental understanding of reaction mechanisms in heterocyclic synthesis (Bingwei Zhou et al., 2019).

Contribution to Catalysis and Green Chemistry

In the field of catalysis and green chemistry, derivatives of this compound have been explored for their potential in catalytic systems. The exploration of iodine–pyridine–tert-butylhydroperoxide as a catalytic system for the oxidation of benzylic methylenes and primary amines under solvent-free conditions represents an innovative approach towards sustainable chemical processes. This research highlights the ongoing efforts to reduce the environmental impact of chemical synthesis by eliminating the need for hazardous reagents and transition metals, while also achieving high yields and chemoselectivity (Jintang Zhang et al., 2009).

Future Directions

properties

IUPAC Name |

3-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEJFIGKHRHEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704394 | |

| Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259223-96-5 | |

| Record name | 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)

![Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)

![4-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1651261.png)

![1-[(4-chlorophenyl)acetyl]-7'-fluoro-1'-methyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B1651264.png)

![7,7-Difluorobicyclo[4.1.0]heptan-2-amine](/img/structure/B1651270.png)

![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1651271.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1651272.png)